molecular formula C15H31NO B14611269 N-Ethyl-N-methyldodecanamide CAS No. 59585-49-8

N-Ethyl-N-methyldodecanamide

Katalognummer: B14611269
CAS-Nummer: 59585-49-8
Molekulargewicht: 241.41 g/mol
InChI-Schlüssel: LNIHFOYOWVOFGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-methyldodecanamide is an organic compound with the molecular formula C15H31NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its surfactant properties and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Ethyl-N-methyldodecanamide can be synthesized through the reaction of dodecanoic acid with N-ethyl-N-methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of the amine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where dodecanoic acid and N-ethyl-N-methylamine are combined in the presence of a catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the amide bond. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-methyldodecanamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield dodecanoic acid and N-ethyl-N-methylamine.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Substitution: this compound can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Dodecanoic acid and N-ethyl-N-methylamine.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-methyldodecanamide has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in the study of membrane proteins and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Wirkmechanismus

The mechanism of action of N-Ethyl-N-methyldodecanamide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, including drug delivery and the formulation of cleaning agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyldodecanamide: Similar structure but lacks the ethyl group.

    N-Ethyldodecanamide: Similar structure but lacks the methyl group.

    N,N-Dimethyldodecanamide: Contains two methyl groups instead of one ethyl and one methyl group.

Uniqueness

N-Ethyl-N-methyldodecanamide is unique due to the presence of both ethyl and methyl groups attached to the nitrogen atom. This specific structure imparts distinct surfactant properties, making it more effective in reducing surface tension compared to its analogs.

Eigenschaften

CAS-Nummer

59585-49-8

Molekularformel

C15H31NO

Molekulargewicht

241.41 g/mol

IUPAC-Name

N-ethyl-N-methyldodecanamide

InChI

InChI=1S/C15H31NO/c1-4-6-7-8-9-10-11-12-13-14-15(17)16(3)5-2/h4-14H2,1-3H3

InChI-Schlüssel

LNIHFOYOWVOFGA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)N(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.